methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride
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Overview
Description
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base, followed by methylation of the resulting intermediate. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It can also modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-pyridyl)acetate dihydrochloride
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
Uniqueness
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations also enhances its utility in synthetic chemistry and drug development.
Properties
CAS No. |
179689-16-8 |
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Molecular Formula |
C9H20Cl2N2O2 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.